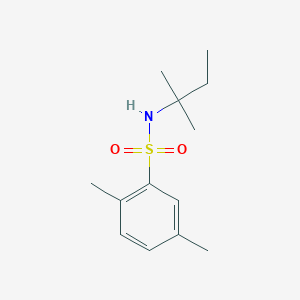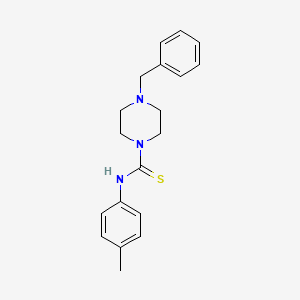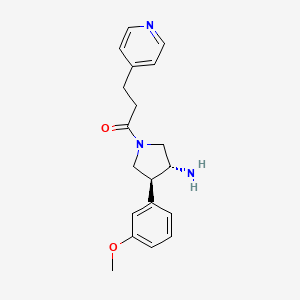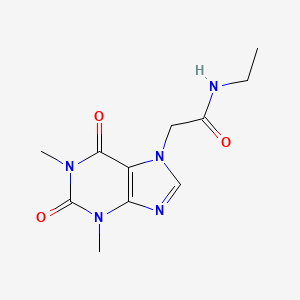
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. DBDS is a potent inhibitor of carbonic anhydrase enzymes, which play important roles in physiological processes such as acid-base balance, ion transport, and fluid secretion.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of carbonic anhydrase enzymes in various physiological processes. For example, this compound has been used to investigate the role of carbonic anhydrases in acid-base balance in the kidney, ion transport in the salivary gland, and fluid secretion in the eye.
Mécanisme D'action
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is a crucial step in many physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues and organs. For example, this compound inhibits the activity of carbonic anhydrases in the kidney, leading to a decrease in bicarbonate reabsorption and an increase in urinary acidification. In the salivary gland, this compound inhibits the activity of carbonic anhydrases, leading to a decrease in bicarbonate secretion and an increase in chloride secretion. In the eye, this compound inhibits the activity of carbonic anhydrases, leading to a decrease in aqueous humor production and intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of carbonic anhydrase enzymes, which allows for the specific investigation of the role of these enzymes in various physiological processes. However, this compound also has some limitations. It is a relatively large and hydrophobic molecule, which may limit its ability to penetrate cell membranes and access intracellular carbonic anhydrase enzymes. In addition, this compound may have off-target effects on other enzymes or ion channels, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide and carbonic anhydrase enzymes. One direction is to investigate the role of carbonic anhydrases in cancer, as these enzymes have been implicated in tumor growth and metastasis. Another direction is to develop more potent and selective inhibitors of carbonic anhydrases, which could have therapeutic potential in diseases such as glaucoma, epilepsy, and osteoporosis. Finally, the development of imaging agents that selectively target carbonic anhydrase enzymes could provide a non-invasive method for diagnosing and monitoring various diseases.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 107-109°C.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-13(4,5)14-17(15,16)12-9-10(2)7-8-11(12)3/h7-9,14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBUDJAITXCBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)

![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)


![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

